Borohydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium borohydride (NaBH₄) and potassium this compound (KBH₄) are the most common derivatives, acting as selective reducing agents in organic synthesis . Metal borohydrides (e.g., LiBH₄, Mg(BH₄)₂) are also studied for their high hydrogen density (~18 wt% for LiBH₄) and applications in solid-state electrolytes for batteries . Recent advancements highlight structural flexibility, thermal stability variations, and tailored destabilization strategies to optimize their performance .

Q & A

Basic Research Questions

Q. What experimental factors critically influence the efficiency of borohydride oxidation in fuel cells?

Methodological Answer: Key factors include catalyst composition (e.g., Pt, Au, Ni), this compound concentration, and pH. For instance, Pt-based catalysts exhibit higher activity but suffer from self-poisoning due to intermediate adsorption, while Au electrodes show lower sensitivity to poisoning but reduced activity . Electrochemical techniques like rotating disk electrode (RDE) voltammetry and in situ FTIR spectroscopy are used to quantify electron transfer numbers and identify intermediates .

Q. How can structural and thermodynamic properties of metal borohydrides be systematically characterized?

Methodological Answer: X-ray diffraction (XRD) and Raman spectroscopy resolve crystallographic and bonding features, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability . For example, lanthanide-based borohydrides exhibit unique magnetic and optical properties due to their structural flexibility .

Q. What role does sodium this compound play in nanoparticle synthesis and material reduction?

Methodological Answer: Sodium this compound acts as a strong reducing agent in synthesizing metals (e.g., Ag, Co) and graphene oxide reduction. In nanoparticle synthesis, controlling NaBH₄ concentration and reaction kinetics determines particle size and morphology, as observed in SERS-active Ag nanoparticles . For graphite oxide reduction, NaBH₄ removes oxygen-containing groups, improving conductivity compared to hydrazine .

Q. How do researchers optimize this compound fuel cell performance?

Methodological Answer: Parameters include anode catalyst selection (e.g., Ni-based catalysts for cost-effectiveness), this compound concentration (higher concentrations increase hydrogen escape but improve energy density), and operating temperature. Polarization curves and chronoamperometry are used to evaluate current density and stability .

Advanced Research Questions

Q. How can discrepancies in reported electron transfer numbers during this compound oxidation be resolved?

Methodological Answer: Discrepancies arise from competing reactions (e.g., hydrogen evolution vs. This compound oxidation). Current-decomposition studies using mass spectrometry and electrochemical modeling isolate contributions. For example, Ni electrodes show electron numbers varying from 0–5 due to parasitic H₂ reactions, requiring simultaneous current and hydrogen evolution rate measurements .

Q. What strategies mitigate ex vivo oxidation artifacts in this compound-mediated assays?

Methodological Answer: Adding EDTA (1 mM) sequesters Fe(II) generated during this compound reduction, suppressing Fenton chemistry-driven lipid oxidation. Comparative studies using triphenylphosphine reduction and EDTA supplementation validate artifact mitigation in biological samples .

Q. How does CO₂ insertion into this compound complexes enable novel catalytic transformations?

Methodological Answer: Mechanistic studies using CO₂ surrogates (e.g., bromobenzoic acid) reveal this compound’s ability to form dianionic intermediates. For example, B–H bond insertion in this compound catalysts facilitates hydrosilylation of CO₂, though insolubility of products necessitates alternative characterization methods like solid-state NMR .

Q. How do adsorption pathways of BH₄⁻ on electrocatalysts influence reaction mechanisms?

Methodological Answer: Density functional theory (DFT) predicts BH₄⁻ adsorption configurations (e.g., edge vs. top sites on Pt), affecting dissociation pathways. Experimental validation via in situ spectroscopy shows that stronger adsorption on Pt leads to incomplete oxidation (4–6 electrons) versus weaker adsorption on Au enabling higher electron numbers .

Q. What multi-variable experimental designs improve this compound-based material synthesis?

Methodological Answer: Response surface methodology (RSM) with quadratic models optimizes parameters like reaction time, temperature, and this compound concentration. For example, a second-order polynomial model accurately predicts tensile strength and viscosity in cellulose-borohydride composites .

Q. How do anion-substituted borohydrides enhance hydrogen storage capacity?

Methodological Answer: Halide or amide substitution (e.g., [BH₄⁻] → [BH₃NH₂⁻]) alters decomposition pathways, lowering hydrogen release temperatures. Synchrotron XRD and Sieverts apparatus measurements correlate compositional changes with desorption kinetics and capacity (e.g., LiBH₄–LiNH₂ systems) .

Comparison with Similar Compounds

Reducing Power and Selectivity

Sodium Borohydride (NaBH₄) vs. Lithium Aluminum Hydride (LiAlH₄)

- NaBH₄ : Selectively reduces carbonyl compounds (e.g., aldehydes, ketones) in water or alcohols. In glycerol, it achieves 100% yield for benzaldehyde reduction without cooling .

- LiAlH₄ : Stronger reducing agent, capable of reducing esters, carboxylic acids, and nitriles. However, it is moisture-sensitive and requires anhydrous conditions .

Potassium this compound (KBH₄) vs. Sodium this compound (NaBH₄)

- KBH₄: Superior reducing agent for pyridinium salts with nitro- or cyano-groups, achieving higher yields (e.g., 85–92%) compared to NaBH₄ (50–75%) due to reduced impurity formation .

- NaBH₄ : More cost-effective and widely used in pharmaceuticals (e.g., synthesis of tepotinib derivatives) .

Table 1: Reducing Efficiency in Pyridinium Salt Reduction

| This compound | Substrate Type | Yield (%) | Key Advantage |

|---|---|---|---|

| KBH₄ | Nitro/Cyano-bearing | 85–92 | High purity, low byproducts |

| NaBH₄ | Simple pyridinium | 50–75 | Cost-effective |

Thermal Stability and Hydrogen Release

Monometallic Borohydrides

- LiBH₄ : High thermal stability (melts at ~280°C) but requires destabilization (e.g., SiO₂ additives) for practical H₂ release .

- Al(BH₄)₃·6NH₃ : Releases H₂ (~165°C) with minimal NH₃ byproduct due to comparable thermal stability to Al(BH₄)₃ .

- Zr(BH₄)₄ : Sublimes at 29°C, making it suitable for vapor deposition .

Bimetallic Borohydrides

- LiK(BH₄)₂ : First bimetallic this compound with enhanced structural flexibility and ionic conductivity .

- Na₁₋ₓKₓBH₄ : Solid solution with tunable decomposition temperatures .

Destabilization Strategies

Properties

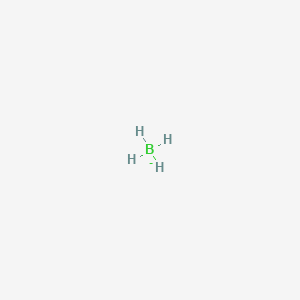

Molecular Formula |

BH4- |

|---|---|

Molecular Weight |

14.85 g/mol |

IUPAC Name |

boranuide |

InChI |

InChI=1S/BH4/h1H4/q-1 |

InChI Key |

CROBTXVXNQNKKO-UHFFFAOYSA-N |

SMILES |

[BH4-] |

Canonical SMILES |

[BH4-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.